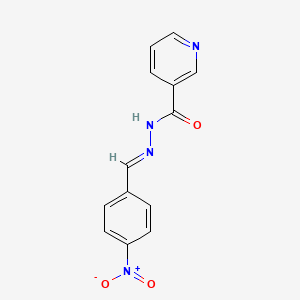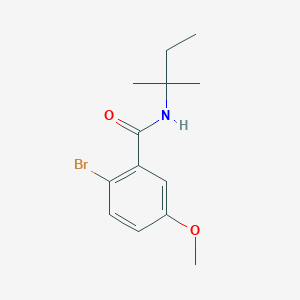
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea is an organic compound that features a cyclopropylmethyl group and an iodophenyl group attached to a urea moiety
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea typically involves the reaction of cyclopropylmethylamine with 4-iodophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.
1-(Cyclopropylmethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of iodine.
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart different reactivity and properties compared to its bromine, chlorine, or fluorine analogs.
Propriétés
Formule moléculaire |
C11H13IN2O |
|---|---|
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Clé InChI |
MUASGWOAZBMLJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)







![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)


